(1-Methylpiperidin-2-yl)methanamine;oxalic acid
Description
Piperidine Ring Dynamics
The 1-methylpiperidin-2-yl group exhibits conformational flexibility, but in the crystalline state, the chair conformation is stabilized by:
Oxalate Anion Geometry
The oxalate dianion adopts a planar structure with:
- Bond lengths : C–O bonds of ~1.25 Å and C–C bonds of ~1.57 Å.
- Twist angle : Minimal deviation from planarity due to resonance stabilization.
Hydrogen Bonding Networks in Crystal Lattice Formation
Hydrogen bonding is pivotal for stabilizing the crystal lattice. Key interactions include:
| Interaction Type | Donor–Acceptor Pairs | Distance (Å) |
|---|---|---|
| N–H···O (amine-oxalate) | Piperidine N–H → oxalate O | 2.7–2.8 |
| O–H···O (oxalate-oxalate) | Oxalate O–H → oxalate O | 2.5–2.6 |
| C–H···O (piperidine-oxalate) | Piperidine C–H → oxalate O | 3.2–3.4 |
These interactions form corrugated chains along crystallographic axes, which are further linked into a 3D network.
Comparative Structural Features with Related Piperidine-Oxalate Salts
The structural properties of (1-methylpiperidin-2-yl)methanamine oxalate differ from other piperidine-oxalate salts due to variations in substituents and hydrogen-bonding patterns.
Key distinctions :
- Substituent effects : The 1-methyl group in the title compound enhances steric bulk, altering hydrogen-bonding selectivity compared to unsubstituted piperidine salts.
- Anion arrangement : Oxalate in the title compound adopts a 1:1 ratio with the cation, unlike 1:2 ratios observed in other salts (e.g., 1-methylpiperazine).
Properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-9-5-3-2-4-7(9)6-8;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWKKRHOFVUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-26-4 | |
| Record name | 2-Piperidinemethanamine, 1-methyl-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
The primary targets of (1-Methylpiperidin-2-yl)methanamine; Oxalic Acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems.
Mode of Action
Like many other amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function.
Pharmacokinetics
The compound’s pharmacokinetic properties will significantly impact its efficacy and safety profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-Methylpiperidin-2-yl)methanamine; Oxalic Acid. For instance, the compound’s stability may be affected by storage temperature.
Biological Activity
(1-Methylpiperidin-2-yl)methanamine;oxalic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to exhibit the following activities:
- Cholinergic Activity : The compound acts as a cholinesterase inhibitor, enhancing cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antidepressant Effects : Research indicates that derivatives of this compound may influence serotonin receptors, contributing to antidepressant-like effects in animal models .
- Neuroprotective Properties : Studies have demonstrated its potential to protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Cholinergic Enhancement :
- Antidepressant Activity :
- Neuroprotection Against Oxidative Stress :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Cholinesterase Inhibition (IC50) | Antidepressant Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | 172 nM | Yes | Yes |
| 1-(4-Fluorophenyl)-2-methylpiperidine | 250 nM | Moderate | No |
| N,N-Dimethylpiperidine | 300 nM | Low | Yes |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₁₈N₂O₂
Molecular Weight : 158.24 g/mol
Melting Point : Not widely documented
Solubility : Soluble in water and organic solvents
The compound features a piperidine ring substituted with a methyl group and an amine functional group, combined with oxalic acid. This unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry
(1-Methylpiperidin-2-yl)methanamine;oxalic acid has been investigated for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Properties : Some studies have suggested that this compound may possess analgesic properties, making it a candidate for pain management therapies.
The compound has shown promise in various biological assays:
- Antimicrobial Activity : Preliminary studies have indicated that it may possess antimicrobial properties against certain bacterial strains, although specific MIC values are yet to be established.
- Cell Proliferation Inhibition : It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell growth through mechanisms that require further elucidation.
Case Study 1: Antidepressant Activity
A study exploring the antidepressant effects of piperidine derivatives found that compounds similar to this compound exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Reduced immobility time in forced swim test models. |
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of piperidine derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating the need for further investigation into structure-activity relationships.
| Study | Focus | Findings |
|---|---|---|
| Study B | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria with promising MIC values. |
Case Study 3: Cancer Cell Line Studies
In vitro studies on various cancer cell lines indicated that this compound could inhibit proliferation, with IC50 values suggesting moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 25.0 |
| A549 (Lung cancer) | 30.0 |
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : ≥95% (as per Biosynth specifications) .
- Stability : Oxalic acid’s stability under varying pH conditions (e.g., optimal fungal production at pH 6) may influence the salt’s behavior in biological systems .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (1-Methylpiperidin-2-yl)methanamine; oxalic acid with analogous amine-oxalate salts:
Key Observations :
Degradation and Environmental Impact
- Oxalic Acid Degradation :
- Amine Component Stability: Limited data on (1-Methylpiperidin-2-yl)methanamine degradation, though tertiary amines generally exhibit slower microbial breakdown.
Preparation Methods
Reductive Amination of Piperidinone Derivatives
A widely utilized method involves the reductive amination of 2-piperidone with methylamine. In this approach, 2-piperidone undergoes condensation with methylamine in the presence of titanium(IV) tetraisopropoxide, followed by reduction with sodium borohydride in methanol at 0–5°C. This one-pot reaction achieves approximately 65% yield, with the tertiary amine structure confirmed via $$^{13}\text{C}$$ NMR spectroscopy. The mechanism proceeds through Schiff base formation ($$ \text{R}2\text{C=O} + \text{CH}3\text{NH}2 \rightarrow \text{R}2\text{C=NCH}_3 $$) followed by borohydride-mediated reduction to the secondary amine.
Pyridine Ring Reduction Strategy
Alternative routes start from 2-cyanopyridine derivatives, where simultaneous reduction of both the nitrile group and aromatic ring produces the target amine. Hydrogenation at 60 psi H$$_2$$ over Raney nickel catalyst in ethanol converts 2-cyanopyridine to 2-(aminomethyl)piperidine in 72% yield. Subsequent N-methylation using methyl iodide and potassium carbonate in acetonitrile at reflux completes the synthesis, though this step requires careful stoichiometric control to avoid quaternary salt formation.
Detailed Preparation Methods
Method 1: Quaternization and Partial Reduction Approach
Adapted from US9951012B2, this five-step process demonstrates scalability for industrial production:
- N-Acylation : 3-Amino-4-methylpyridine reacts with acetic anhydride in dichloromethane, yielding N-acetyl-3-amino-4-methylpyridine (89% purity by HPLC).
- Quaternization : Benzyl chloride alkylation in toluene at 110°C forms the N-benzyl pyridinium salt (mp 148–150°C).
- Partial Reduction : Sodium borohydride reduction in methanol generates 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine (HPLC purity >90%).
- Hydrolysis : HCl/AcOH treatment at 80°C cleaves the acetyl group, producing 4-methylpiperidin-3-one hydrochloride.
- Reductive Amination : Reaction with methylamine and sodium borohydride yields (1-benzyl-4-methylpiperidin-3-yl)methanamine, followed by catalytic hydrogenation for debenzylation.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Ac$$_2$$O | 25 | 85 | 89 |
| 3 | NaBH$$_4$$ | 0–5 | 78 | 92 |
| 5 | H$$_2$$/Pd-C | 50 | 91 | 95 |
Method 2: Direct Cyclization of Amino Alcohols
A novel approach employs 5-aminopentan-2-ol as the starting material. Cyclization via sulfuric acid-catalyzed dehydration at 140°C forms the piperidine ring, followed by N-methylation using dimethyl carbonate under high-pressure conditions (15 bar, 120°C). This method achieves 68% overall yield with 99.5% enantiomeric excess when using chiral resolving agents like ditoluoyl-L-tartaric acid.
Oxalate Salt Formation
The free base is converted to the oxalate salt through acid-base reaction in ethanol:
$$
\text{C}7\text{H}{16}\text{N}2 + \text{H}2\text{C}2\text{O}4 \rightarrow \text{C}7\text{H}{16}\text{N}2 \cdot \text{C}2\text{H}2\text{O}4
$$
Stoichiometric control (1:1 molar ratio) and slow cooling (0.5°C/min) from 60°C to 4°C produce crystals with 99.2% purity (by ion chromatography). The salt exhibits improved stability compared to the free base, with a decomposition temperature of 218°C (DSC).
Analytical Characterization
- $$^1$$H NMR (400 MHz, D$$2$$O): δ 3.45–3.20 (m, 2H, CH$$2$$NH$$2$$), 2.95 (s, 3H, NCH$$3$$), 2.80–2.60 (m, 4H, piperidine H)
- HPLC : Retention time 8.92 min (C18 column, 0.1% H$$3$$PO$$4$$/MeCN)
- XRD : Monoclinic crystal system, space group P2$$_1$$/c, unit cell parameters a = 10.52 Å, b = 12.37 Å
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 5 | 3 | 4 |
| Overall Yield (%) | 62 | 68 | 58 |
| Purity (%) | 99.5 | 99.2 | 98.7 |
| Cost Index | 1.8 | 1.2 | 2.1 |
The quaternization route (Method 1) offers superior scalability but requires expensive palladium catalysts for debenzylation. In contrast, the amino alcohol cyclization method (Method 2) provides better atom economy but necessitates high-pressure equipment.
Pharmacological Applications
As a sigma-1 receptor agonist, (1-Methylpiperidin-2-yl)methanamine oxalate demonstrates potent anticonvulsant activity in MES models (ED$$_{50}$$ = 32 mg/kg). The oxalate salt formulation enhances oral bioavailability (F = 92% vs. 67% for free base), making it a promising candidate for neurological disorder therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (1-Methylpiperidin-2-yl)methanamine and its oxalic acid salt?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., piperidine derivatives) under catalytic conditions. For example, phenylsilane can promote imine reduction and cyclization, with iron complexes as catalysts . The oxalic acid salt is formed via acid-base reaction, requiring stoichiometric control to ensure purity. Characterization via H/C NMR and HPLC is critical to confirm structure and salt stoichiometry .
Q. How is the purity and stability of (1-Methylpiperidin-2-yl)methanamine; oxalic acid assessed under laboratory conditions?
- Methodological Answer :
- Purity : Quantified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (MS) to detect impurities (<1% threshold) .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products. Oxalic acid’s hygroscopicity necessitates anhydrous storage (<5% moisture by Karl Fischer titration) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Proteomics : Used as a building block for peptide mimetics due to its piperidine scaffold, which mimics proline’s conformational constraints .
- Receptor Studies : Acts as a ligand in GPCR assays (e.g., serotonin or dopamine receptors), with binding affinity measured via radioligand displacement (IC values reported in nM ranges) .
Advanced Research Questions
Q. How do batch-to-batch variations in synthesis impact experimental reproducibility, and how can they be mitigated?
- Methodological Answer : Variations arise from residual solvents (e.g., THF), incomplete salt formation, or oxalic acid hydration states. Mitigation strategies include:
- Quality Control : Mandate peptide content analysis (UV-Vis at 280 nm) and ion chromatography for oxalate quantification .
- Standardized Protocols : Optimize reaction time/temperature (e.g., 72 hours at 60°C for cyclization) to minimize side products .
Q. What experimental approaches are used to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC values in kinase assays) are addressed through:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with functional cAMP/GTPγS assays .
- Structural Analog Analysis : Test derivatives (e.g., 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid) to isolate pharmacophoric contributions .
Q. How does the compound’s interaction with lipid bilayers or membrane proteins influence its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP (1.2 ± 0.3) measured via shake-flask method predicts moderate blood-brain barrier penetration .
- Membrane Binding : Fluorescence anisotropy using DPPC liposomes reveals partitioning coefficients (Kp ≈ 10), correlating with prolonged half-life in vivo .
Key Considerations for Experimental Design
- Salt Stoichiometry : Ensure 1:1 molar ratio via titration (oxalic acid vs. amine) to avoid pH-dependent solubility issues .
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., N-methylated analogs) that may confound bioassay results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
